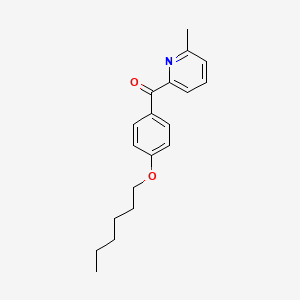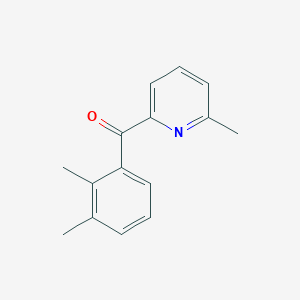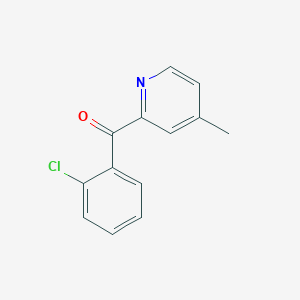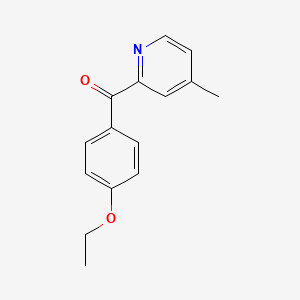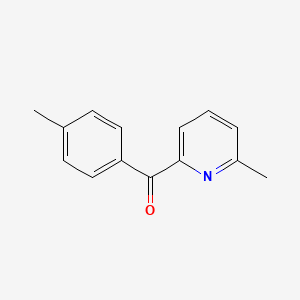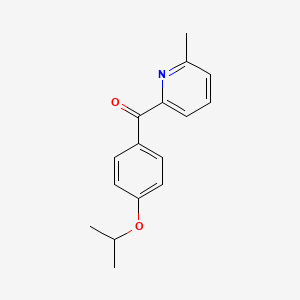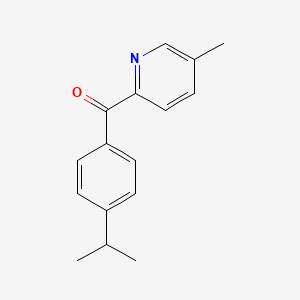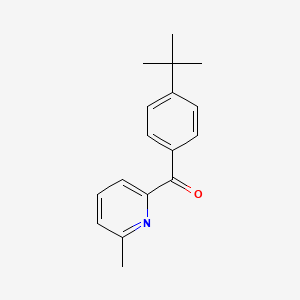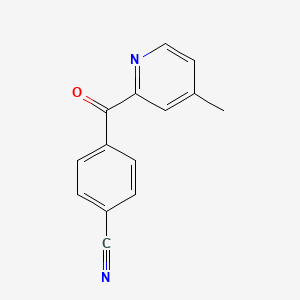
2-(4-Cyanobenzoyl)-4-methylpyridine
説明
“2-(4-Cyanobenzoyl)-5-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, there are general methods for synthesizing similar compounds. For instance, 4-Cyanobenzoyl chloride, a related compound, has been used in the acylation of benzylamine . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, related compounds such as 4-Cyanobenzoyl chloride have been used in various reactions. For example, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .
科学的研究の応用
Application 1: Stabilizer for Silver Nanoparticles
- Scientific Field : Nanotechnology .
- Summary of the Application : α-((4-Cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol) is used as a stabilizer for silver nanoparticles . This compound is the first poly(ethylene glycol) stabilizer for metal nanoparticles that is based on a cyano rather than a thiol or thiolate anchor group .
- Methods of Application : The silver particles used to evaluate the effectiveness of the new stabilizer typically have a bimodal size distribution with hydrodynamic diameters of approximately 13 and 79 nm . The polymer stability was evaluated as a function of the pH value both for the free stabilizer and for the polymers bound to the surface of the silver nanoparticles using 1H NMR spectroscopy and zeta potential measurements .
- Results or Outcomes : The polymer shows a high stability between pH 3 and 9. At pH 12 and higher, the polymer coating is degraded over time . This suggests that α-((4-Cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol) is a good stabilizer for metal nanoparticles in aqueous media unless very high pH conditions are present in the system .
Application 2: Reactant for Organocatalytic Tandem Three Component Reactions
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, hydantoin derivatives with antiproliferative activity .
Application 3: Synthesis of Selective Angiotensin II AT2 Receptor Agonists
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition .
Application 4: Synthesis of Allosteric Glucokinase Activators
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for the synthesis of allosteric glucokinase activators .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound is also employed as a reactant for synthesis of allosteric glucokinase activators .
Application 5: Synthesis of Hydantoin Derivatives with Antiproliferative Activity
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for the synthesis of hydantoin derivatives with antiproliferative activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound is also employed as a reactant for synthesis of hydantoin derivatives with antiproliferative activity .
Application 6: Preparation of 4-Cyanobenzoyl Chlorides
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used in the preparation of 4-cyanobenzoyl chlorides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound is also employed in the preparation of 4-cyanobenzoyl chlorides .
Safety And Hazards
特性
IUPAC Name |
4-(4-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOCIFOADELQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249856 | |
| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanobenzoyl)-4-methylpyridine | |
CAS RN |
1187170-75-7 | |
| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



